

# Izuforant (LEO 152020) development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Izuforant |           |
| Cat. No.:            | B12394326 | Get Quote |

An In-depth Technical Guide to the Development History of Izuforant (LEO 152020)

# **Executive Summary**

**Izuforant**, also known as LEO 152020 and JW1601, was an orally available, selective, and potent small-molecule antagonist of the histamine H4 receptor (H4R)[1][2][3]. Developed initially by JW Pharmaceutical and later licensed to LEO Pharma, it was investigated as a novel treatment for atopic dermatitis (AD) with the potential for both anti-inflammatory and anti-pruritic effects[4][5]. The development program was predicated on the role of H4R in mediating immune cell chemotaxis and activation, key processes in the pathophysiology of atopic dermatitis. Despite promising preclinical data and successful completion of Phase I trials, the development of **izuforant** was terminated in October 2023 after a Phase IIa/b study in patients with moderate to severe atopic dermatitis failed to meet its primary endpoint. This guide provides a detailed technical overview of **izuforant**'s development journey, from its mechanism of action to the final clinical trial results.

# Mechanism of Action: Histamine H4 Receptor Antagonism

**Izuforant** functions as a selective antagonist and inverse agonist of the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, distinguishing it from other histamine receptors.

### Foundational & Exploratory





Upon binding of its endogenous ligand, histamine, the H4R couples to inhibitory Gαi/o proteins. This activation initiates several downstream signaling cascades:

- Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Intracellular Calcium Mobilization: The Gβγ subunit activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of calcium (Ca2+) from intracellular stores.
- MAPK/ERK Pathway Activation: H4R activation leads to the phosphorylation and activation
  of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signalRegulated Kinase (ERK).
- β-Arrestin Recruitment: Independent of G-protein signaling, agonist binding can also recruit
   β-arrestin 2, which contributes to MAPK activation and receptor desensitization.

These signaling events collectively mediate the pro-inflammatory and immunomodulatory functions of H4R, such as chemotaxis of eosinophils and mast cells, cytokine production, and upregulation of adhesion molecules. **Izuforant** competitively binds to the H4R, blocking histamine-induced signaling and inhibiting the receptor's intrinsic activity, thereby suppressing the downstream inflammatory responses.





Click to download full resolution via product page

Caption: Izuforant blocks histamine-induced H4R signaling.



## **Preclinical Development**

**Izuforant** demonstrated high potency and selectivity for the H4R in a series of preclinical evaluations.

## In Vitro Pharmacology

In vitro studies confirmed **izuforant**'s affinity for the human H4R and its functional antagonism. Key quantitative findings are summarized below.

| Parameter                     | Species/System                                    | Value          | Reference |
|-------------------------------|---------------------------------------------------|----------------|-----------|
| IC50                          | Human H4R                                         | 36 nM          |           |
| IC50                          | Human Whole Blood<br>(Eosinophil Shape<br>Change) | 65.1–72.2 nM   |           |
| pKi                           | Mouse H4R                                         | 6.83           | _         |
| pKi                           | Rat H4R                                           | 5.36           |           |
| IC <sub>50</sub> (Off-target) | Human 5-HT3R                                      | 9.1 μΜ         | _         |
| CLh,int                       | Mouse Microsomes                                  | 3.05 mL/min/mg | _         |
| CLh,int                       | Human Microsomes                                  | 1.33 mL/min/mg | _         |

### In Vivo Animal Models

**Izuforant** showed significant efficacy in multiple murine models of pruritus and atopic dermatitis.

- Pruritus Models: In a murine model of IgE-mediated pruritus, oral administration of izuforant
  resulted in markedly lower scratching behavior compared to other antihistamines. A single
  oral dose of 50 mg/kg also decreased itching induced by histamine and substance P in mice.
- Atopic Dermatitis Models:



- Oxazolone-Induced AD: In a model of oxazolone-induced contact hypersensitivity, oral administration of **izuforant** (100 mg/kg, twice daily for 3 weeks) inhibited atopic dermatitis symptoms by 51.2%.
- NC/Nga Model: Izuforant demonstrated a therapeutic effect in the spontaneous NC/Nga mouse model of atopic dermatitis, which is considered to closely mimic the human disease.

# **Experimental Protocol: Oxazolone-Induced Atopic Dermatitis**

The oxazolone-induced AD model is a standard method for evaluating the efficacy of antiinflammatory compounds. It involves a sensitization phase followed by a challenge phase to elicit a delayed-type hypersensitivity reaction.

- Acclimatization: Male BALB/c mice are acclimatized for at least one week prior to the study.
- Sensitization (Day 0): A defined area of abdominal or dorsal skin is shaved. A solution of oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area to sensitize the immune system.
- Challenge Phase (Beginning Day 5-7): A lower concentration of oxazolone (e.g., 0.1% 1%) is repeatedly applied to the same skin site and/or the ear every 2-3 days for a period of 2-3 weeks. This repeated application elicits a chronic inflammatory response.
- Treatment: The test compound (izuforant) is administered orally at specified doses (e.g., 100 mg/kg) on a defined schedule (e.g., twice daily) throughout the challenge phase. A vehicle control group and a positive control group (e.g., dexamethasone) are run in parallel.
- Efficacy Endpoints:
  - Clinical Scoring: Skin severity is assessed regularly by scoring erythema (redness),
     scaling, and edema (thickness). Ear thickness is measured with a digital micrometer.
  - Histopathology: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickening and inflammatory cell infiltration.



 $\circ$  Biomarker Analysis: Serum levels of total IgE and cytokines (e.g., TNF- $\alpha$ ) may be measured.



Click to download full resolution via product page

Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

## **Clinical Development**

The clinical development program for **izuforant** included a Phase I study in healthy volunteers and two Phase II studies in patient populations.

# Phase I: Safety, Pharmacokinetics, and Pharmacodynamics

A first-in-human, randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **izuforant** in 64 healthy volunteers.



| Study Design & Dosing |                                                                           |  |
|-----------------------|---------------------------------------------------------------------------|--|
| Identifier            | NCT04018170                                                               |  |
| Population            | 64 Healthy Adult Volunteers                                               |  |
| Part A: SAD           | Single Ascending Doses of 10, 30, 100, 200, 400, and 600 mg               |  |
| Part B: MAD           | Multiple Ascending Doses of 100, 200, and 400 mg (once daily)             |  |
| PK Parameters         | Plasma and urine concentrations of izuforant                              |  |
| PD Biomarker          | Inhibition of imetit-induced eosinophil shape change (ESC) in whole blood |  |

#### Results:

- Safety: Izuforant was safe and well-tolerated at all tested doses. No deaths or discontinuations due to adverse events occurred.
- Pharmacokinetics: The PK profile was best described by a one-compartment model with linear kinetics. The results from the MAD study suggested dose-proportional pharmacokinetics.
- Pharmacodynamics: Izuforant demonstrated potent, dose-dependent inhibition of the H4R-mediated eosinophil shape change. Inhibition was observed at doses as low as 10 mg. At doses of 200 mg and higher, full inhibition was sustained for over 24 hours, supporting the potential for a once-daily dosing regimen.

# Experimental Protocol: Eosinophil Shape Change (ESC) Assay

The ESC assay was the key pharmacodynamic biomarker used to measure the in-vivo H4R antagonistic effect of **izuforant**.

• Blood Collection: Whole blood is collected from subjects at various time points before and after dosing with **izuforant** or placebo.

## Foundational & Exploratory





- Ex Vivo Stimulation: Blood samples are stimulated ex vivo with imetit, a selective H4R agonist that mimics the effect of histamine on eosinophils.
- Cell Staining & Lysis: Samples are treated with a staining antibody cocktail (e.g., for CD16 and CD49d to identify eosinophils) and a lysing solution to remove red blood cells.
- Flow Cytometry: The shape of the eosinophil population is analyzed using flow cytometry. Activated eosinophils undergo a characteristic shape change, which can be detected as a shift in the forward scatter (FSC) signal.
- Quantification: The degree of H4R antagonism by izuforant is quantified by its ability to inhibit the imetit-induced shift in FSC.





Click to download full resolution via product page

Caption: Workflow for the Phase I Single Ascending Dose (SAD) Study.



## **Phase II Clinical Trials**

**Izuforant** was advanced into two separate Phase II trials.

| Trial                        | Indication                                   | Design                                                                                                                             | Key Outcome                                                                                                                                                                                                                                                        |
|------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase IIa<br>(NCT04853992)   | Cholinergic Urticaria<br>(CholU)             | Randomized, double-<br>blind, placebo-<br>controlled, crossover<br>trial (n=19). Dose: 100<br>mg twice daily.                      | Primary Endpoint Not Met. Did not show significant improvement in Urticaria Activity Score vs. placebo. A significant improvement was seen in the exploratory endpoint of Physician's Global Assessment of Severity (PGA-S) (p=0.02). The drug was well tolerated. |
| Phase IIa/b<br>(NCT05117060) | Moderate to Severe<br>Atopic Dermatitis (AD) | Randomized, triple-<br>blind, placebo-<br>controlled, parallel-<br>group, international<br>trial. Treatment for up<br>to 16 weeks. | Primary Endpoint Not Met. Did not demonstrate a statistically significant difference in the mean change from baseline in EASI total score compared to placebo. No new safety concerns were identified.                                                             |

# **Development Outcome and Conclusion**

On October 20, 2023, LEO Pharma announced the termination of the **izuforant** development program. The decision was based on the results of the Phase IIa/b study (NCT05117060) in



atopic dermatitis, which failed to meet its primary efficacy endpoint of improving the Eczema Area and Severity Index (EASI) score more than placebo.

The development history of **izuforant** highlights the challenges of translating a promising, well-defined mechanism of action into clinical efficacy. While the compound demonstrated potent H4R antagonism and was well-tolerated, this did not translate into a significant clinical benefit for patients with atopic dermatitis in the Phase II setting. The journey of **izuforant** underscores the complexity of inflammatory skin diseases and the high bar for new therapies in this space.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Izuforant LEO Pharma AdisInsight [adisinsight.springer.com]
- 3. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LEO Pharma provides update on the development program for izuforant | LEO Pharma [via.ritzau.dk]
- 5. Izuforant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Izuforant (LEO 152020) development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394326#izuforant-leo-152020-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com